molecular formula C18H26FN3O3S B2831384 N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide CAS No. 1448125-65-2

N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2831384
CAS No.: 1448125-65-2
M. Wt: 383.48
InChI Key: JIARFEDQFXUKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and sulfonylation. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
  • N-(1-(4-methylphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties and interactions with biological targets. This fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c1-14(15-4-6-17(19)7-5-15)20-18(23)16-8-12-22(13-9-16)26(24,25)21-10-2-3-11-21/h4-7,14,16H,2-3,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIARFEDQFXUKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.